Cdk2/Cyclin Inhibitory Peptide I

Peptide Sequence Molecular Identity Chemical Structure

Research on CDK2-dependent cell cycle regulation often faces supply inconsistencies with generic ATP-competitive inhibitors that lack target specificity. Cdk2/Cyclin Inhibitory Peptide I (Tat-LFG) directly resolves this by blocking the cyclin-binding groove, not the catalytic pocket. - Mechanism: Disrupts CDK2/cyclin substrate phosphorylation via cyclin groove blockade, preferentially inducing apoptosis in transformed cells. - Validation: Confirmed dose-dependent cytotoxicity in U2OS osteosarcoma models; sequence (Tat-LFG) is critical for activity vs. analog Tat-LDL. - Supply: Lyophilized powder, 2571.05 Da, with intrinsic cell permeability from the Tat sequence for simplified cellular assays.

Molecular Formula C111H196N48O23
Molecular Weight 2571.05
Cat. No. B1150339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk2/Cyclin Inhibitory Peptide I
Molecular FormulaC111H196N48O23
Molecular Weight2571.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk2/Cyclin Inhibitory Peptide I Overview


Cdk2/Cyclin Inhibitory Peptide I (Tat-LFG) is a synthetic cell-permeable peptide inhibitor of cyclin-dependent kinase 2 (CDK2), comprising a Tat-derived cell-penetrating sequence (YGRKKRRQRRR) fused to a cyclin-binding motif (GPVKRRLFG) [1]. The peptide acts by binding to the cyclin groove of CDK2/cyclin complexes, disrupting substrate phosphorylation and preferentially inducing apoptosis in transformed cells . It is supplied as a lyophilized powder with a molecular weight of 2571.05 Da (C₁₁₁H₁₉₆N₄₈O₂₃) and is used as a biochemical tool to study CDK2-dependent cell cycle regulation and synthetic lethality mechanisms in cancer models [1].

1
Cell-permeable peptide probe for CDK2/cyclin pathway studies
2
Cyclin-binding groove mechanism distinct from ATP-competitive inhibitors
3
Synthetic lethality and transformed-cell model research

Why Cdk2/Cyclin Inhibitory Peptide I Cannot Be Substituted


Generic substitution of Cdk2/Cyclin Inhibitory Peptide I (Tat-LFG) with alternative CDK2 inhibitors or close peptide analogs (e.g., Tat-LDL) is scientifically unsound due to critical differences in molecular sequence, binding affinity, and cellular potency. The peptide's activity is exquisitely dependent on its C-terminal sequence (LFG) [1]. A single amino acid change in the inhibitory motif, as seen in the analog Cdk2/Cyclin Inhibitory Peptide II (LDL), produces a distinct molecular species with potentially altered binding characteristics and efficacy profiles [2]. Small molecule ATP-competitive CDK2 inhibitors target the highly conserved catalytic pocket and often exhibit broad off-target kinase activity, whereas this peptide targets the cyclin-binding groove, offering a distinct mechanism of action with different selectivity implications [3]. Procurement of the precise peptide sequence validated in published studies is essential for experimental reproducibility.

Sequence Mismatch
C-terminal LFG motif defines binding interaction; analog with LDL sequence may alter target engagement
Mechanism Mismatch
ATP-pocket inhibitors exhibit broad off-target kinase profiles; cyclin-groove target engagement mechanism differs
Uptake Mismatch
Tat-free peptides or small molecules may require transfection reagents, altering experimental conditions

Cdk2/Cyclin Inhibitory Peptide I: Quantitative Evidence


C-Terminal Motif Sequence: LFG vs. LDL

Cdk2/Cyclin Inhibitory Peptide I is distinguished from its closest analog, Cdk2/Cyclin Inhibitory Peptide II, by a specific two-amino-acid difference at the C-terminus of the inhibitory motif. Peptide I terminates with Leu-Phe-Gly (LFG), whereas Peptide II terminates with Leu-Asp-Leu (LDL) [1]. This sequence divergence results in distinct molecular properties and is the primary basis for their separate cataloging and use in research.

C-Terminal Motif Sequence
Head-to-head
Peptide I: GPVKRRLFG
Peptide II: GPVKRRLDL
Sequence identity determines binding interaction context
LFG vs. DL substitution defines molecular entity
Peptide Sequence Molecular Identity Chemical Structure

Molecular Weight Difference: Peptide I vs. Peptide II

The molecular weight of Cdk2/Cyclin Inhibitory Peptide I is 2571.05 Da (C₁₁₁H₁₉₆N₄₈O₂₃) . This is in contrast to the closely related analog, Cdk2/Cyclin Inhibitory Peptide II, which has a molecular weight of 2595.07 Da (C₁₁₀H₂₀₀N₄₈O₂₅) .

Molecular Weight
Data to verify
2571.05 Da vs. 2595.07 Da (Peptide II)
MW supports identity confirmation upon receipt
24 Da difference; calculated from molecular formula
Molecular Weight Physicochemical Properties Chemical Formula

Cytotoxicity in U2OS Osteosarcoma Cells

Cdk2/Cyclin Inhibitory Peptide I exhibits dose-dependent cytotoxic activity against U2OS osteosarcoma cells . The primary literature demonstrates that cell membrane-permeable forms of cyclin-binding motif peptides, from which this peptide is derived, preferentially induce apoptosis in transformed cells, including U2OS, relative to non-transformed cells [1].

Cytotoxicity in U2OS Cells
Reported
Dose-dependent response at 0-150 µM over 24 h
Supports cell-model endpoint review
Apoptosis pathway-response context; U2OS assay
Cell Viability Cytotoxicity U2OS Cell Line

Mechanism: Cyclin-Binding Groove vs. ATP Pocket

Cdk2/Cyclin Inhibitory Peptide I acts by binding to the cyclin-binding groove, a non-catalytic pocket on the CDK2/cyclin complex, thereby disrupting substrate recruitment [1]. This mechanism contrasts with most small molecule CDK2 inhibitors (e.g., NU6102, CDK2-IN-4) which target the highly conserved ATP-binding pocket [2][3].

Mechanism of Action
Class-level
Cyclin-binding groove vs. ATP pocket (small molecules)
Non-ATP competitive mechanism may shift selectivity interpretation
Qualitative mechanistic difference; class inference
Mechanism of Action Allosteric Inhibition Selectivity

Cell Uptake: Tat Peptide vs. Transfection

Cdk2/Cyclin Inhibitory Peptide I incorporates a Tat-derived cell-penetrating sequence (YGRKKRRQRRR) which confers intrinsic cell membrane permeability, enabling direct addition to cell culture without transfection reagents [1]. This is a key differentiating feature from non-conjugated cyclin-binding motif peptides or small molecule inhibitors that may rely on passive diffusion or active transport.

Cell Uptake
Class-level
Tat-conjugated; intrinsic membrane permeability
Simplifies assay workflow; transfection-free protocol
Tat sequence is well-characterized; model context review needed
Cell Permeability Tat Peptide Intracellular Delivery

Cdk2/Cyclin Inhibitory Peptide I Validated Applications


Synthetic Lethality: CDK2 Inhibition and E2F1 Deregulation

The foundational study by Chen et al. (1999) demonstrated that cell-permeable cyclin/cdk2 inhibitory peptides (including the sequence motif present in Cdk2/Cyclin Inhibitory Peptide I) selectively induce apoptosis in transformed cells with deregulated E2F1 activity, while sparing non-transformed cells. This provides a validated experimental system for exploring synthetic lethality interactions and developing cancer-selective therapeutic strategies.

CDK2-Substrate Interactions and Cell Cycle Regulation

Cdk2/Cyclin Inhibitory Peptide I is specifically designed to block the interaction between CDK2/cyclin complexes and their substrates by occupying the cyclin-binding groove [1]. This makes it a precise tool for dissecting the role of specific CDK2-substrate interactions in cell cycle progression, transcription, and DNA replication, distinct from the broader effects of ATP-competitive inhibitors [2].

CDK2 Dependency Validation in Osteosarcoma

The peptide's dose-dependent cytotoxic activity has been specifically documented in U2OS osteosarcoma cells . This establishes a clear precedent for its use in functional assays to validate CDK2 dependency in osteosarcoma models and to screen for sensitivity in other cancer cell lines. The intrinsic cell permeability conferred by the Tat sequence simplifies these cellular assays [1].

Application
Selection Property
Validation Focus
Synthetic lethality studies
CDK2 inhibition in E2F1-deregulated models
Transformed-cell model response and selectivity endpoints
CDK2-substrate interaction mapping
Cyclin-groove target engagement
Substrate phosphorylation pathway-response context
Osteosarcoma model studies
Cell-permeable peptide probe
U2OS cell-model endpoint review and CDK2 dependency assays
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